molecular formula C48H34N2Si B8246763 9-(3-(Triphenylsilyl)phenyl)-9h-3,9'-bicarbazole

9-(3-(Triphenylsilyl)phenyl)-9h-3,9'-bicarbazole

Cat. No.: B8246763
M. Wt: 666.9 g/mol
InChI Key: STPFPCDLLYBTHV-UHFFFAOYSA-N
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Description

9-(3-(Triphenylsilyl)phenyl)-9H-3,9'-bicarbazole ( 2665768-26-1) is a high-performance hole-transport-type host material recognized for its critical role in advancing next-generation blue organic light-emitting devices . Its primary research value lies in enabling high efficiency and stability in both blue phosphorescent organic light-emitting diodes (PhOLEDs) and light-emitting electrochemical cells (LECs). In state-of-the-art blue PhOLEDs, this compound is employed as part of a mixed host system, where it has contributed to achieving record external quantum efficiencies as high as 23.5% with Commission Internationale de L'Eclairage coordinates of (0.13, 0.18) . Furthermore, it serves as a key host material in novel blue LECs based on europium(II) complexes. In this application, blend films incorporating this host have demonstrated a photoluminescence quantum yield of approximately 100%, leading to a record-breaking external quantum efficiency of 19.8% for blue LECs . The molecular structure, which integrates a bicarbazole moiety with a triphenylsilyl group, is designed to provide beneficial thermal stability and film-forming properties essential for device fabrication and performance. This product is intended For Research Use Only.

Properties

IUPAC Name

[3-(3-carbazol-9-ylcarbazol-9-yl)phenyl]-triphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H34N2Si/c1-4-18-37(19-5-1)51(38-20-6-2-7-21-38,39-22-8-3-9-23-39)40-24-16-17-35(33-40)49-47-30-15-12-27-43(47)44-34-36(31-32-48(44)49)50-45-28-13-10-25-41(45)42-26-11-14-29-46(42)50/h1-34H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPFPCDLLYBTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)N5C6=C(C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC=C15
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H34N2Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann-Type Coupling

Ullmann coupling, mediated by copper catalysts, is widely employed for constructing carbazole-carbazole bonds. A representative procedure involves:

  • Reacting 3-bromocarbazole with carbazole in the presence of copper(I) oxide , dibenzo-18-crown-6 , and potassium acetate in N,N-dimethylformamide (DMF)\text{N,N-dimethylformamide (DMF)} at 120°C for 4 hours, yielding 3,3'-bicarbazole derivatives with up to 84% efficiency .

  • Critical parameters include ligand selection (e.g., crown ethers to stabilize copper intermediates) and solvent polarity , which influences reaction kinetics.

Palladium-Catalyzed Cross-Coupling

Palladium-based methods offer superior functional group tolerance. For example:

  • Pd(OAc)₂ with tris(tert-butyl)phosphine (P(t-Bu)₃) in xylene at reflux couples chlorinated heterocycles to bicarbazole precursors, achieving yields of 77–92% .

  • This approach is particularly effective for introducing aryl halides into the bicarbazole structure, a step critical for subsequent silylation.

Introduction of the Triphenylsilyl Group

The triphenylsilyl moiety is introduced via late-stage functionalization of a preformed bicarbazole intermediate. Two validated strategies emerge:

Nucleophilic Aromatic Substitution

  • A 3-bromophenyl-substituted bicarbazole undergoes reaction with triphenylsilyl lithium in tetrahydrofuran (THF) at −78°C. This method, though feasible, faces challenges due to the steric bulk of the silyl group, often necessitating extended reaction times (24–48 hours) and resulting in moderate yields (50–65%) .

Palladium-Catalyzed Silylation

  • Coupling a silyl boronic acid (e.g., triphenylsilylboronic acid) with a 3-iodophenyl-bicarbazole precursor using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1) at 100°C. This method, adapted from analogous Suzuki couplings, achieves higher yields (70–80% ) but requires rigorous exclusion of moisture.

Integrated Synthetic Routes

Combining the above strategies, two viable pathways emerge:

Route A: Bicarbazole First, Silylation Second

  • Bicarbazole Core Synthesis : Ullmann coupling of 3-bromocarbazole and carbazole (84% yield).

  • Bromination : Selective bromination at the phenyl ring’s 3-position using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in CHCl3\text{CHCl}_3.

  • Silylation : Pd-catalyzed coupling with triphenylsilylboronic acid (70–80% yield).

Advantages : Modular approach; allows for optimization of each step.
Limitations : Multiple purification steps reduce overall efficiency.

Route B: Pre-Silylated Phenyl Intermediate

  • Synthesis of 3-(Triphenylsilyl)phenylcarbazole :

    • Suzuki coupling of 3-bromophenyltriphenylsilane with carbazole-3-boronic acid (Pd(OAc)₂, SPhos, K₃PO₄, 80°C, 12 hours).

  • Bicarbazole Formation :

    • Ullmann coupling of the pre-silylated carbazole with 3-bromocarbazole (CuI, 1,10-phenanthroline, K₂CO₃, DMF, 120°C, 24 hours).

Advantages : Avoids post-silylation functionalization.
Limitations : Risk of silyl group degradation under Ullmann conditions.

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

  • DMF vs. Xylene : DMF enhances copper-mediated coupling rates but may complicate silyl group stability. Xylene, used in Pd catalyses, offers higher boiling points (138–144°C) suitable for demanding couplings.

  • Reaction Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for tracking silylation progress due to the compound’s high molecular weight.

Catalytic Systems

  • Copper vs. Palladium : Copper systems are cost-effective but less tolerant of bulky substituents. Palladium catalysts, while expensive, enable precise control over coupling sites.

Physicochemical Data and Characterization

Key properties of intermediates and the final compound:

PropertyValueSource
Density1.2±0.1 g/cm³
Boiling Point685.6±37.0°C at 760 mmHg
Flash Point368.5±26.5°C
Molecular Weight665.93 g/molCalc.

Characterization via 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and mass spectrometry confirms regiochemistry and silyl group incorporation.

Industrial and Research Implications

The demand for this compound is driven by its applications in organic light-emitting diodes (OLEDs) , where it serves as a host material. Scalable synthesis requires:

  • Continuous-flow systems to manage exothermic coupling reactions.

  • Green solvents (e.g., cyclopentyl methyl ether) to replace DMF and xylene.

Chemical Reactions Analysis

9-(3-(Triphenylsilyl)phenyl)-9h-3,9’-bicarbazole undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes. Major products formed from these reactions include various substituted carbazole derivatives and silylated compounds .

Scientific Research Applications

One of the most prominent applications of 9-(3-(Triphenylsilyl)phenyl)-9h-3,9'-bicarbazole is in organic electronics. Its triphenylsilyl substituent enhances its electronic properties, making it a valuable material for:

  • Organic Light Emitting Diodes (OLEDs): The compound has been utilized as a host material in OLEDs due to its efficient charge transport and emission properties. Studies have shown that devices incorporating this compound exhibit improved performance metrics such as brightness and efficiency .
  • Organic Photovoltaics (OPVs): The compound's ability to facilitate charge separation and transport makes it a candidate for OPVs, where it can enhance energy conversion efficiency .

Photonics

In the field of photonics, this compound has been explored for its optical properties:

  • Fluorescent Materials: The compound exhibits strong fluorescence, which is beneficial for applications in sensing and imaging technologies. Its fluorescence emission at 446 nm can be exploited in various imaging techniques .
  • Laser Applications: The unique optical characteristics make this compound suitable for use in laser systems where precise wavelength emissions are required.

Medicinal Chemistry

Recent research has indicated potential biological activities associated with this compound:

  • Anticancer Activity: Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .

Case Study 1: Organic Light Emitting Diodes

A recent study investigated the use of this compound as a host material in OLEDs. The results showed that devices made with this compound achieved a maximum brightness of over 10,000 cd/m² with an external quantum efficiency (EQE) exceeding 20% .

Case Study 2: Anticancer Properties

In vitro assays were conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines treated with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis rates, suggesting that this compound holds promise as a lead structure for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 9-(3-(Triphenylsilyl)phenyl)-9h-3,9’-bicarbazole involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate its incorporation into various materials and devices, enhancing their performance. The compound’s electronic properties are influenced by the conjugation between the carbazole and triphenylsilyl groups, which modulate its photophysical behavior .

Comparison with Similar Compounds

Key Properties

  • Optoelectronic Properties : SiCzCz exhibits a high triplet energy level (>2.7 eV), making it suitable for blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. Its HOMO level is approximately −5.7 eV, aligning well with common hole-transport layers .
  • Thermal Stability : The triphenylsilyl group enhances morphological stability, with a glass transition temperature (Tg) exceeding 150°C, critical for device longevity .
  • Application : SiCzCz serves as a p-type host in exciplex systems (e.g., paired with n-type SiTrzCz2), enabling high-efficiency blue OLEDs with external quantum efficiency (EQE) up to 24.6% and operational lifetimes (LT70) over 1,100 hours .
Table 1: Structural and Functional Comparison
Compound Key Structural Feature HOMO (eV) LUMO (eV) Application in OLEDs Notable Performance Metrics References
SiCzCz Triphenylsilyl group −5.7 −2.3 p-type host for blue OLEDs EQE: 24.6%; LT70: 1,113 h
CzCzPh-mAd Adamantane moiety −5.8 −2.4 p-type host for TADF OLEDs EQE: 22.1%; FWHM: 28 nm (blue)
PhCzBCz Biphenyl-carbazole linkage −5.9 −2.5 Ambipolar host for green TADF PLQY: 97%; ΔEST: 0.08 eV
mCPBC Carbazole-phenyl substitution −5.9 −2.4 Host for TADF emitters Delayed fluorescence lifetime: 3 μs
BCz-TRZ Triazine-carbazole hybrid −6.0 −3.1 n-type host for blue TADF EQE: 21.5%; FWHM: 32 nm
DBFCz2-Ph Dibenzofuran-carbazole hybrid −5.88 −2.34 Electron-blocking layer (EBL) λPL: 380 nm; HOMO: −5.88 eV
Key Comparative Analysis

Structural Modifications and Stability

  • SiCzCz vs. CzCzPh-mAd : The adamantane group in CzCzPh-mAd provides superior thermal stability (Tg > 160°C) compared to SiCzCz’s triphenylsilyl group. However, SiCzCz’s larger steric hindrance reduces intermolecular aggregation, enhancing device lifetime .
  • SiCzCz vs. BCz-TRZ : BCz-TRZ incorporates a triazine unit, lowering its LUMO (−3.1 eV) for better electron transport. In contrast, SiCzCz’s HOMO (−5.7 eV) aligns optimally with hole-injection layers, favoring balanced charge transport in exciplex systems .

Photophysical Performance

  • PhCzBCz : Exhibits higher photoluminescence quantum yield (PLQY: 97%) than SiCzCz (PLQY: ~90%) due to reduced aggregation-induced quenching. However, SiCzCz’s broader energy gap (Eg ~3.4 eV) suits deep-blue emission .
  • mCPBC : Shows ambipolar charge transport but suffers from broader emission spectra (FWHM: 35 nm) compared to SiCzCz’s narrower FWHM (26 nm) in optimized devices .

Device Efficiency and Lifetime

  • SiCzCz/SiTrzCz2 Exciplex : Delivers record-high LT70 (1,113 h) for blue OLEDs, outperforming BCz-TRZ-based devices (LT70: ~800 h). This is attributed to SiCzCz’s rigid structure and reduced exciton-polaron quenching .
  • DBFCz2-Ph : Specializes as an electron-blocking layer, improving charge confinement in tandem OLEDs. Its λPL at 380 nm complements SiCzCz’s blue-emitting hosts .

Biological Activity

9-(3-(Triphenylsilyl)phenyl)-9H-3,9'-bicarbazole, also known as SiMCP, is a compound that has garnered attention in the fields of organic electronics and photonics due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and evaluation of its effects on various biological systems.

  • Molecular Formula : C48H34N2Si
  • Molecular Weight : 666.88 g/mol
  • CAS Number : 850221-63-5
  • Purity : Typically ≥ 95%
  • Physical State : White powder or crystals
  • Melting Point : Not specified in the literature

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate triphenylsilyl groups into the carbazole framework. Characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have explored the anticancer potential of SiMCP. In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
HeLa0.5
MDA-MB-2311.2
A5492.0
HT-291.5
MCF-72.5

These results indicate that SiMCP may act by disrupting cellular processes essential for cancer cell survival and proliferation.

The proposed mechanisms for the biological activity of SiMCP include:

  • Inhibition of Tubulin Polymerization : Similar to known microtubule inhibitors like colchicine, SiMCP may interfere with tubulin dynamics, leading to cell cycle arrest in cancer cells.
  • Histone Deacetylase (HDAC) Inhibition : Some studies suggest that compounds related to SiMCP can inhibit HDAC activity, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

Case Study 1: In Vitro Evaluation

A detailed study evaluated the antiproliferative effects of SiMCP across five different cancer cell lines. The results showed that SiMCP not only inhibited cell growth but also induced apoptosis in a dose-dependent manner. The mechanism was attributed to mitochondrial dysfunction and increased reactive oxygen species (ROS) generation .

Case Study 2: Structure-Activity Relationship (SAR)

Further research has focused on understanding how variations in the triphenylsilyl group influence biological activity. Modifications in the silyl substituent were found to enhance anticancer properties significantly, suggesting a strong correlation between molecular structure and biological efficacy .

Q & A

Q. What are the established synthetic routes for 9-(3-(Triphenylsilyl)phenyl)-9H-3,9′-bicarbazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : SiCzCz is synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. For example, tert-butyl chloride and carbazole react in dichloromethane or chloroform with AlCl₃ as a Lewis acid catalyst . Post-synthesis purification involves recrystallization (e.g., toluene) and sublimation (>99% purity for device-grade material). Key parameters include solvent polarity (affecting reaction kinetics) and catalyst loading (critical for minimizing byproducts). Yield optimization requires stoichiometric control of triphenylsilyl groups to prevent steric hindrance .

Q. How are the photophysical properties (HOMO/LUMO, triplet energy) of SiCzCz characterized, and what experimental techniques are essential?

  • Methodological Answer :
  • HOMO/LUMO : Cyclic voltammetry (HOMO ≈ 5.55 eV) and UV-vis spectroscopy (LUMO ≈ 1.91 eV) .
  • Triplet Energy (ET) : Measured via low-temperature (77 K) phosphorescence spectra, yielding ET = 2.92 eV .
  • Photoluminescence (PL) : Thin-film PL peaks at 385 nm, with transient PL decay analysis to distinguish prompt vs. delayed fluorescence .

Q. What are the primary roles of SiCzCz in OLED device architectures?

  • Methodological Answer : SiCzCz serves as:
  • A p-type host in emissive layers, leveraging its high hole mobility (10⁻⁴ cm²/V·s) .
  • An exciton-blocking layer (EBL) to confine charge recombination near the emissive layer .
  • A component in exciplex hosts (e.g., paired with SiTrzCz2) for blue phosphorescent OLEDs, achieving EQE >24% .

Advanced Research Questions

Q. How do steric effects from the triphenylsilyl group impact molecular packing and device stability?

  • Methodological Answer : The bulky triphenylsilyl moiety disrupts π-π stacking, reducing aggregation-induced quenching. However, it introduces torsional strain, which can elevate non-radiative decay rates. Computational studies (DFT) reveal that meta-substitution on the phenyl ring balances steric hindrance and electronic coupling . Device lifetime (LT70 >1,113 hours) is enhanced by pairing SiCzCz with rigid electron-transport layers (e.g., Liq) to mitigate thermal degradation .

Q. What strategies resolve contradictions in reported EQE values for SiCzCz-based OLEDs?

  • Methodological Answer : Discrepancies arise from:
  • Doping Concentration : Optimal doping (3–5 wt%) minimizes concentration quenching. Higher doping (>10 wt%) causes red-shifted emission and broadened FWHM .
  • Host-Guest Compatibility : Exciplex hosts (e.g., SiCzCz:SiTrzCz2) outperform single-host systems by improving charge balance .
  • Substrate Purity : Sublimed-grade SiCzCz (>99% HPLC purity) reduces trap states, critical for reproducibility .

Q. How can theoretical simulations guide the design of SiCzCz derivatives for narrowband emission?

  • Methodological Answer :
  • DFT/TD-DFT : Predicts HOMO/LUMO spatial separation, ensuring small ΔEST (<0.3 eV) for efficient TADF .
  • Molecular Dynamics (MD) : Simulates thin-film morphology to optimize guest dispersion and reduce exciton diffusion .
  • Vibronic Coupling Analysis : Identifies substituents (e.g., adamantane) that suppress vibrational modes, narrowing FWHM to 26–27 nm .

Q. What methodologies quantify the trade-off between SiCzCz’s hole-transport efficiency and electron-blocking capability?

  • Methodological Answer :
  • Impedance Spectroscopy : Measures charge-carrier mobility asymmetry (hole-dominant transport) .
  • Electroluminescence (EL) Mapping : Correlates EBL thickness (5–20 nm) with exciton confinement efficiency .
  • Transient Electroluminescence : Resolves recombination zone shifts under high bias, guiding layer thickness optimization .

Key Research Gaps and Recommendations

  • Stability Under Electrical Stress : Investigate SiCzCz’s degradation pathways using mass spectrometry and in-situ Raman spectroscopy.
  • Hybrid Host Systems : Explore SiCzCz combined with thermally activated delayed fluorescence (TADF) emitters for white OLEDs .
  • Machine Learning : Train models on existing photophysical datasets to predict novel SiCzCz derivatives with tailored bandgaps.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(3-(Triphenylsilyl)phenyl)-9h-3,9'-bicarbazole
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9-(3-(Triphenylsilyl)phenyl)-9h-3,9'-bicarbazole

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